

# 2-Chloro-3,4-dimethoxybenzoic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-3,4-dimethoxybenzoic acid

Cat. No.: B105269

[Get Quote](#)

## An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic acid

**Abstract:** This technical guide provides a comprehensive overview of **2-Chloro-3,4-dimethoxybenzoic acid**, a halogenated derivative of veratric acid. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, a proposed synthetic pathway, robust analytical characterization techniques, and potential applications in medicinal chemistry and organic synthesis. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

## Introduction and Strategic Context

**2-Chloro-3,4-dimethoxybenzoic acid** is a polysubstituted aromatic carboxylic acid. While not as extensively documented as its parent compound, veratric acid, its unique combination of functional groups—a carboxylic acid, two methoxy groups, and a chlorine atom—makes it a molecule of significant interest for synthetic applications. The strategic placement of these groups offers multiple reaction sites and modulates the electronic properties of the benzene ring, rendering it a versatile building block for constructing more complex molecular architectures.

In the landscape of drug discovery, the incorporation of methoxy ( $-\text{OCH}_3$ ) and chloro ( $-\text{Cl}$ ) substituents is a well-established strategy to fine-tune the pharmacological profile of lead compounds. Methoxy groups can improve metabolic stability and receptor binding affinity, while

the chloro group, a bioisostere for a methyl group, can enhance membrane permeability, increase binding interactions, and block metabolic sites.[1] This guide serves as a foundational resource for leveraging **2-Chloro-3,4-dimethoxybenzoic acid** as a key intermediate in the synthesis of novel therapeutic agents and functional materials.

## Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. The key physicochemical data for **2-Chloro-3,4-dimethoxybenzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>4</sub>	[2][3]
Molecular Weight	216.62 g/mol	[2]
CAS Number	52009-53-7	[2][4]
Appearance	White to off-white solid (predicted)	Inferred from similar compounds
Purity	Typically >95% (commercial grade)	[4]

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: 2D Structure of **2-Chloro-3,4-dimethoxybenzoic acid**

## Proposed Synthesis Pathway: Electrophilic Chlorination of Veratric Acid

While multiple synthetic routes can be envisioned, a direct and logical approach is the regioselective electrophilic aromatic substitution of the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid).

Causality of the Synthetic Design: The directing effects of the substituents on the aromatic ring govern the position of chlorination. The methoxy groups at positions 3 and 4 are strong activating, ortho-, para- directing groups. The carboxylic acid at position 1 is a deactivating, meta- directing group. The position ortho to the C3-methoxy group (C2) and ortho to the C4-methoxy group (C5) are the most activated sites. The C2 position is sterically less hindered than the C6 position and is strongly activated by the adjacent methoxy groups, making it the most probable site for electrophilic attack under controlled conditions.

## Experimental Protocol:

Objective: To synthesize **2-Chloro-3,4-dimethoxybenzoic acid** via direct chlorination of veratric acid.

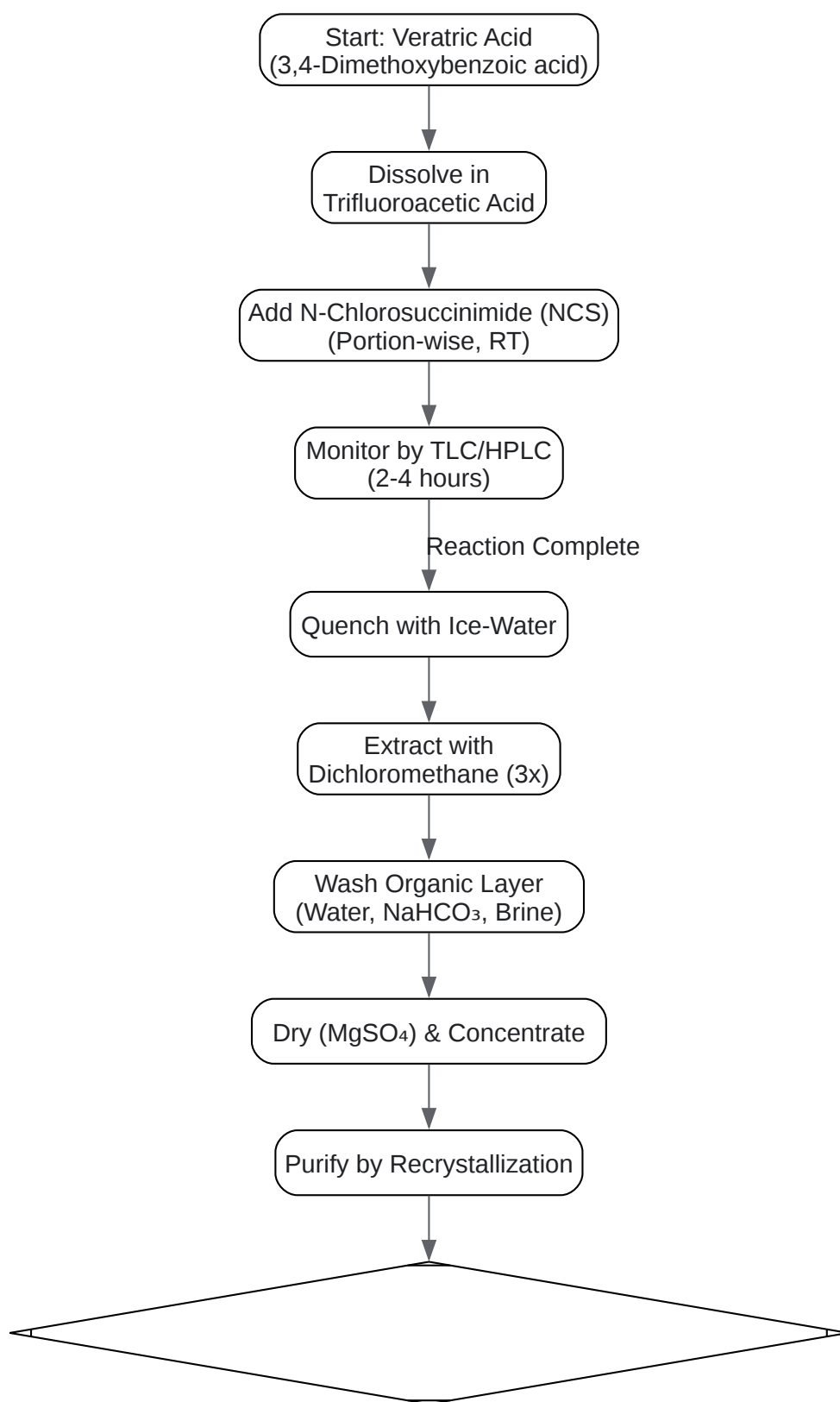
Materials:

- 3,4-Dimethoxybenzoic acid (Veratric acid) (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.1 eq)
- Trifluoroacetic acid (TFA) or Acetic Acid (as solvent)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- 1 M Hydrochloric acid
- Anhydrous magnesium sulfate
- Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid in trifluoroacetic acid (approx. 5-10 mL per gram of starting material). Stir until a homogeneous solution is formed.
- **Chlorination:** Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature over 15-20 minutes. The use of NCS provides a milder and more selective source of electrophilic chlorine compared to Cl<sub>2</sub> gas.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
- **Quenching and Extraction:** Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water. Extract the aqueous mixture three times with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic solvent and unreacted starting material), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure **2-Chloro-3,4-dimethoxybenzoic acid**.

## Synthesis Workflow Diagram:



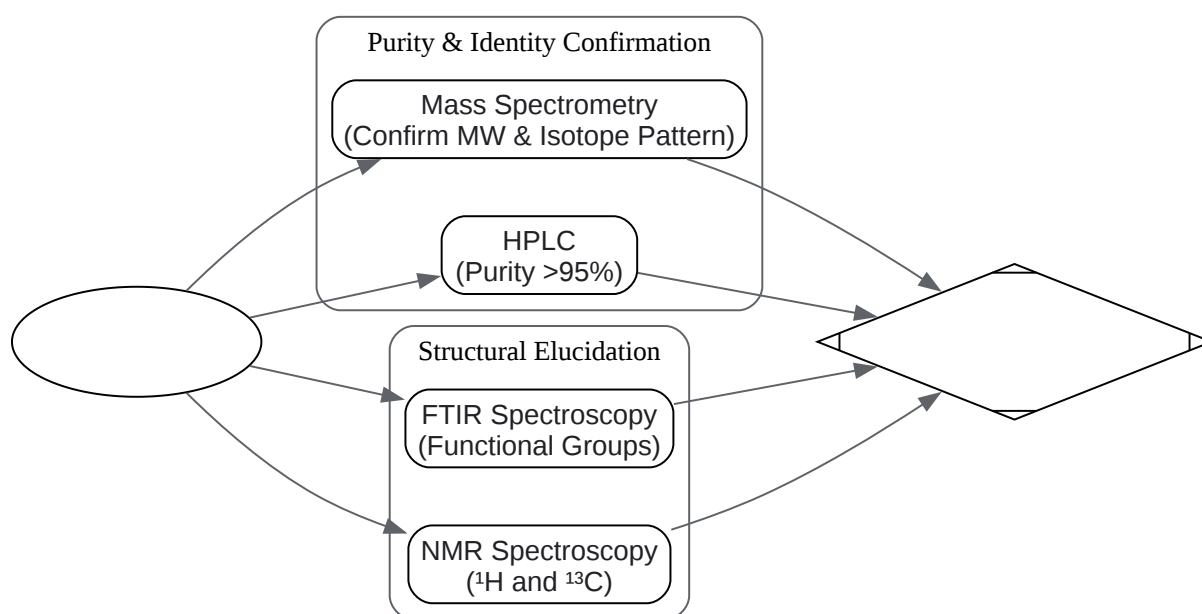
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Chloro-3,4-dimethoxybenzoic acid**.

## Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.[5][6]

### Analytical Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of the final product.

## High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their polarity. It is the gold standard for determining the purity of small organic molecules.[6]

Parameter	Recommended Conditions	Rationale
Column	C18, 4.6 x 150 mm, 5 $\mu$ m	Standard for resolving moderately polar aromatic compounds.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	Formic acid ensures good peak shape and is MS-compatible.
Gradient	20% B to 95% B over 15 min	A gradient elution ensures separation from both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Detection	UV at 254 nm	Aromatic ring provides strong chromophore for UV detection.
Injection Vol.	10 $\mu$ L	Standard volume for analytical runs.

## Mass Spectrometry (MS)

Principle: MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The key diagnostic feature will be the isotopic pattern of chlorine.

- Expected Molecular Ion ( $[M-H]^-$  in ESI-): 215.01 and 217.01
- Isotopic Signature: Two major peaks for the molecular ion,  $[M]$  and  $[M+2]$ , will be observed in an approximate 3:1 ratio, which is characteristic of a molecule containing a single chlorine atom.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of each hydrogen ( $^1H$ ) and carbon ( $^{13}C$ ) atom, allowing for unambiguous structure confirmation.

- $^1H$  NMR (predicted, in  $CDCl_3$ , 400 MHz):

- $\delta$  ~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).
- $\delta$  ~7.5 ppm (s, 1H): Aromatic proton at C6.
- $\delta$  ~7.0 ppm (s, 1H): Aromatic proton at C5.
- $\delta$  ~3.9 ppm (s, 3H): Methoxy protons (one of the  $-\text{OCH}_3$  groups).
- $\delta$  ~3.8 ppm (s, 3H): Methoxy protons (the other  $-\text{OCH}_3$  group).
- $^{13}\text{C}$  NMR (predicted, in  $\text{CDCl}_3$ , 100 MHz):
  - $\delta$  ~168-172 ppm: Carboxylic acid carbonyl carbon.
  - $\delta$  ~145-155 ppm: Aromatic carbons attached to oxygen (C3, C4).
  - $\delta$  ~110-130 ppm: Other aromatic carbons (C1, C2, C5, C6).
  - $\delta$  ~55-60 ppm: Methoxy carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

- ~2500-3300  $\text{cm}^{-1}$  (broad): O–H stretch of the carboxylic acid.
- ~1680-1710  $\text{cm}^{-1}$  (strong): C=O stretch of the carboxylic acid.
- ~1500-1600  $\text{cm}^{-1}$ : C=C stretches of the aromatic ring.
- ~1200-1300  $\text{cm}^{-1}$ : C–O stretch of the aryl ethers.
- ~700-850  $\text{cm}^{-1}$ : C–Cl stretch.

## Applications in Research and Drug Development

**2-Chloro-3,4-dimethoxybenzoic acid** is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.



- **Scaffold for Medicinal Chemistry:** The parent compound, veratric acid, has been investigated for various biological activities, including antiproliferative effects against cancer cells.<sup>[7]</sup> This chlorinated derivative serves as an excellent starting point for creating libraries of novel analogues to explore structure-activity relationships (SAR).
- **Versatile Chemical Handle:** The carboxylic acid group is a prime site for modification. It can be readily converted into esters, amides, or acid chlorides, enabling coupling with a vast array of amines, alcohols, and other nucleophiles to build molecular complexity.<sup>[8]</sup> This is a cornerstone of prodrug strategies and the synthesis of bioactive compounds.<sup>[9]</sup>
- **Modulation of Physicochemical Properties:** The presence of the chloro and dimethoxy groups provides a specific lipophilic and electronic signature, which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

## Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).<sup>[10]</sup>
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.<sup>[11]</sup> Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[12]</sup> An inert atmosphere is recommended for long-term storage to prevent degradation.
- **First Aid:**
  - **Eye Contact:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.<sup>[10]</sup>
  - **Skin Contact:** Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.<sup>[11]</sup>

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
- Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention. [11]

## Conclusion

**2-Chloro-3,4-dimethoxybenzoic acid** represents a valuable and versatile chemical building block for advanced organic synthesis. This guide has provided a detailed framework covering its fundamental properties, a robust and logical synthetic protocol, a comprehensive analytical characterization strategy, and its potential applications in the critical field of drug discovery. By understanding and applying the principles and protocols outlined herein, researchers and scientists can effectively utilize this compound to accelerate the development of novel molecules with therapeutic potential.

## References

- Pharmaffiliates.**2-Chloro-3,4-dimethoxybenzoic Acid**.URL: <https://www.pharmaffiliates.com/en/2-chloro-3-4-dimethoxybenzoic-acid-pa270023265>[2]
- Apollo Scientific.**2-Chloro-3,4-dimethoxybenzoic acid** Safety Data Sheet.URL: [https://www.apolloscientific.co.uk/msds/OR21787\\_msds.pdf](https://www.apolloscientific.co.uk/msds/OR21787_msds.pdf)[11]
- PubChem.**2-Chloro-3,4-dimethoxybenzoic acid** | C<sub>9</sub>H<sub>9</sub>ClO<sub>4</sub>. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/2774976>[3]
- Amerigo Scientific.**2-Chloro-3,4-dimethoxybenzoic acid**.URL: <https://www.amerigoscientific.com/2-chloro-3-4-dimethoxybenzoic-acid-2182250.html>[4]
- Fisher Scientific.3,4-Dimethoxybenzoic acid Safety Data Sheet.URL: <https://www.fishersci.com/sds?productName=AC115450250>[12]
- Sigma-Aldrich.3,4-Dimethoxybenzoic acid Safety Data Sheet.URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/d131806>[10]
- Research and Reviews: Journal of Medicinal and Organic Chemistry.Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). URL: <https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.pdf>[5]
- BenchChem.Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. (2025). URL: [https://www.benchchem.com/pdf/B1358\\_analytical-techniques.pdf](https://www.benchchem.com/pdf/B1358_analytical-techniques.pdf)[6]

- Drug Hunter.Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). URL: <https://drughunter.com/flash-talk/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery>[1]
- Organic Process Research & Development.Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. (1999). URL: <https://pubs.acs.org/doi/10.1021/op990022h>[13]
- PubChem.Veratric Acid. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih>.
- Wikipedia.Veratric acid.URL: <https://en.wikipedia>.
- Journal of Pharmaceutical and Biomedical Analysis.Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). URL: <https://www.sciencedirect.com/science/article/pii/S073170851730335X>[8]
- Chemical Society Reviews.Prodrugs as empowering tools in drug discovery and development. (2024). URL: <https://pubs.rsc.org/en/content/articlelanding/2024/cs/d3cs00659a>[9]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. drughunter.com [drughunter.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Chloro-3,4-dimethoxybenzoic acid | C<sub>9</sub>H<sub>9</sub>ClO<sub>4</sub> | CID 2774976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3,4-dimethoxybenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. rroj.com [rroj.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Veratric acid - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-3,4-dimethoxybenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105269#2-chloro-3-4-dimethoxybenzoic-acid-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)